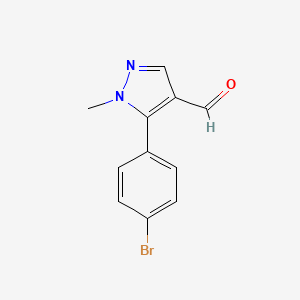

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Description

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFJPBPPKSJMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Synthesis, Characterization, and Orthogonal Application of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrazole scaffolds serve as privileged pharmacophores. 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a structurally dense building block featuring three distinct points of diversity: an N -methyl group, a C4-carbaldehyde, and a C5-(4-bromophenyl) moiety. This specific functionalization allows for orthogonal reactivity—the aldehyde can undergo condensation or reductive amination, while the aryl bromide is primed for palladium-catalyzed cross-coupling.

As a Senior Application Scientist, it is critical to address chemical registry nuances: while a globally indexed CAS number for this exact regioisomer is often subsumed under custom synthesis catalogs, its direct structural isomer,1, is registered under CAS 1202029-61-5 [1]. Furthermore, the direct unformylated precursor,2, is registered under CAS 73387-52-7 [2]. This guide establishes a robust, self-validating protocol for synthesizing and utilizing this compound.

Chemical Identity & Structural Parameters

To ensure rigorous tracking of materials, the quantitative and structural data of the target compound and its closely related analogs are summarized below.

| Property | Value / Description |

| Chemical Name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde |

| Precursor CAS Number | 73387-52-7 (5-(4-Bromophenyl)-1-methylpyrazole)[2] |

| Isomeric CAS Number | 1202029-61-5 (1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde)[1] |

| Related Analog CAS | 1211505-84-8 (5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde)[3] |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

| Key Structural Features | Electron-deficient C4-formyl; Cross-coupling ready C5-aryl bromide |

Mechanistic Pathway: Vilsmeier-Haack Formylation

The installation of the carbaldehyde group at the C4 position of the pyrazole ring is achieved via a Vilsmeier-Haack reaction . The pyrazole C4 position is the most nucleophilic site on the heterocycle, making it highly susceptible to electrophilic aromatic substitution.

Vilsmeier-Haack formylation mechanism of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole.

Experimental Protocol: Self-Validating Synthesis

This protocol is engineered not just as a sequence of steps, but as a self-validating system where each phase contains built-in causality and quality control checks.

Reagents & Equipment

-

Substrate: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (1.0 equiv)

-

Reagents: Phosphorus oxychloride (POCl₃, 3.0 equiv), Anhydrous N,N -Dimethylformamide (DMF, 5.0 equiv)

-

Equipment: 3-neck round-bottom flask, dropping funnel, internal thermocouple, inert N₂ atmosphere.

Step-by-Step Methodology & Causality

-

Vilsmeier Reagent Generation:

-

Action: Charge the flask with anhydrous DMF and cool to 0 °C using an ice-water bath. Add POCl₃ dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Causality: DMF acts as both the solvent and the formylating source. The reaction between DMF and POCl₃ to form the chloromethyleneiminium ion (Vilsmeier reagent) is highly exothermic. Strict thermal control prevents the thermal degradation of DMF into dimethylamine, which would poison the electrophile.

-

-

Substrate Addition:

-

Action: Dissolve the pyrazole precursor in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

-

Causality: Adding the substrate after the reagent is fully formed prevents premature, uncontrolled side reactions and ensures the electrophile is in excess.

-

-

Electrophilic Aromatic Substitution (Heating Phase):

-

Action: Remove the ice bath and heat the reaction mixture to 90 °C for 4–6 hours.

-

Causality: While the pyrazole C4 position is nucleophilic, the mildly electron-withdrawing nature of the adjacent 4-bromophenyl group raises the activation energy required for the formation of the Wheland intermediate. Thermal energy (90 °C) is required to drive the reaction to completion.

-

-

In-Process Quality Control (IPC) - The Validation Step:

-

Action: Withdraw a 50 µL aliquot, quench in 1 mL of aqueous NaHCO₃, extract with ethyl acetate, and analyze via LC-MS.

-

Validation: The protocol validates itself when the precursor mass ( m/z 237) is completely depleted, and the intermediate iminium species is the sole peak. Do not proceed to quenching until this state is achieved.

-

-

Quenching and Hydrolysis:

-

Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize cautiously with 2M NaOH until the pH reaches 7-8.

-

Causality: Ice water hydrolyzes the iminium intermediate into the final carbaldehyde. Neutralization is critical; acidic conditions can trap the product in a water-soluble protonated state, while highly basic conditions might trigger unwanted aldol-type side reactions.

-

-

Isolation:

-

Action: Extract with dichloromethane (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

-

Divergent Synthetic Applications

The true value of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde lies in its orthogonal reactivity. The C4-aldehyde and the C5-aryl bromide can be addressed independently without cross-interference, allowing for rapid library generation in drug discovery.

Orthogonal downstream applications of the pyrazole-4-carbaldehyde core.

Analytical Characterization

To guarantee the structural integrity of the synthesized batch, the following analytical signals serve as the definitive self-validating fingerprint:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.80 ppm (s, 1H, -CH O): Confirms the successful installation of the formyl group.

-

δ ~8.05 ppm (s, 1H, Pyrazole C3-H ): The diagnostic singlet of the pyrazole proton.

-

δ ~7.65 (d, 2H) and 7.30 (d, 2H): The AA'BB' system of the 4-bromophenyl ring.

-

δ ~3.85 ppm (s, 3H, N-CH ₃): Confirms the retention of the methyl group.

-

-

LC-MS (ESI+): Expected [M+H]+ at m/z 265.0 (with a characteristic 1:1 isotopic pattern at 267.0 due to the ⁷⁹Br/⁸¹Br isotopes).

-

FT-IR (ATR): A sharp, intense absorption band at 1675–1685 cm⁻¹ corresponding to the conjugated C=O stretching vibration, definitively proving the conversion of the precursor to the carbaldehyde.

References

-

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde (CAS 1202029-61-5) Source: Amerigo Scientific URL:1[1]

-

5-(4-Bromophenyl)-1-methylpyrazole (CAS 73387-52-7) Source: NextSDS Chemical Substance Information URL:2[2]

-

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1211505-84-8) Source: Sigma-Aldrich URL:3[3]

Sources

Physicochemical properties of 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodologies of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged pharmacophore. Specifically, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a highly versatile, dual-functionalized building block. As a Senior Application Scientist, I frequently leverage this intermediate because it offers two orthogonal sites for late-stage functionalization: an electrophilic C4-carbaldehyde group (primed for reductive aminations or olefinations) and a 4-bromophenyl moiety (an ideal handle for palladium-catalyzed cross-coupling).

This whitepaper provides a comprehensive evaluation of its physicochemical properties, elucidates the causality behind its synthetic pathways, and establishes self-validating experimental protocols for its preparation and downstream application.

Physicochemical Profiling & ADME Implications

Understanding the physicochemical properties of an intermediate is critical for predicting the behavior of its downstream active pharmaceutical ingredients (APIs). The properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde align well with the foundational principles of Lipinski’s Rule of Five, ensuring that derivatives synthesized from this core have a high probability of maintaining favorable pharmacokinetic profiles.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value | ADME / Drug Design Implication |

| Molecular Formula | C₁₁H₉BrN₂O | Defines the core mass contribution. |

| Molecular Weight | 265.11 g/mol | Highly efficient starting weight; leaves ~235 Da for further elaboration before hitting the 500 Da limit. |

| Topological Polar Surface Area (TPSA) | 45.3 Ų | Excellent for membrane permeability. Well below the 140 Ų threshold for oral bioavailability. |

| Calculated LogP (cLogP) | ~2.8 | Optimal lipophilicity. Ensures the core is hydrophobic enough to cross lipid bilayers without causing aggregation. |

| Hydrogen Bond Donors (HBD) | 0 | Enhances passive diffusion across cell membranes. |

| Hydrogen Bond Acceptors (HBA) | 3 (2xN, 1xO) | Provides necessary interaction points for target protein binding (e.g., kinase hinge regions). |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding to a target receptor. |

| Physical State | Off-white solid | Favorable for gravimetric handling and long-term shelf stability. |

Mechanistic Pathway & Synthetic Strategy

The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde requires strict regiochemical control. The workflow is divided into three critical phases: Enaminone formation, Regioselective Cyclization, and Vilsmeier-Haack Formylation.

The Regioselectivity Challenge

The direct cyclocondensation of 1-aryl-1,3-diketones or enaminones with methylhydrazine often yields a mixture of 1-methyl-3-arylpyrazole and 1-methyl-5-arylpyrazole . The NH₂ group of methylhydrazine is less sterically hindered, while the internal -NHCH₃ nitrogen is more nucleophilic. By carefully controlling the solvent polarity and temperature, we can drive the thermodynamic preference toward the desired 5-aryl isomer.

Vilsmeier-Haack Formylation

The introduction of the aldehyde group relies on the Vilsmeier-Haack reaction . The pyrazole ring is electron-rich, particularly at the C4 position, due to the +M (mesomeric) effect of the nitrogen atoms. Reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) generates the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent). This intermediate selectively attacks the C4 position, followed by basic hydrolysis to yield the carbaldehyde .

Caption: Synthetic workflow for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Causality Note: Ethanol is chosen as the solvent to stabilize the transition state via hydrogen bonding, slightly favoring the 5-aryl regioselectivity over the 3-aryl isomer.

-

Reagent Assembly : Dissolve 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (10.0 mmol) in absolute ethanol (30 mL).

-

Addition : Cool the mixture to 0 °C. Add methylhydrazine (12.0 mmol, 1.2 eq) dropwise. Warning: Methylhydrazine is highly toxic; perform strictly in a fume hood.

-

Cyclization : Heat the reaction mixture to reflux for 4 hours.

-

Validation Checkpoint 1 (TLC) : Elute a TLC plate in Hexane:EtOAc (3:1). The starting material (bright yellow, Rf ~0.2) should disappear, replaced by two closely eluting spots (the 1,3- and 1,5-isomers, Rf ~0.5-0.6).

-

Isolation : Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to 85:15 Hexane:EtOAc). The 1-methyl-5-arylpyrazole typically elutes second.

-

Validation Checkpoint 2 (LC-MS) : Confirm the isolated fraction yields an [M+H]⁺ peak at m/z 237/239 (1:1 ratio, confirming the presence of one bromine atom).

Protocol B: Vilsmeier-Haack Formylation at C4

Causality Note: The reaction must be kept at 0 °C during POCl₃ addition to prevent the violent decomposition of the Vilsmeier reagent. Subsequent heating to 90 °C provides the activation energy required to break the aromaticity of the pyrazole ring during electrophilic attack.

-

Reagent Preparation : Charge a dry round-bottom flask with anhydrous DMF (5.0 mL, excess) and cool to 0 °C under an argon atmosphere.

-

Electrophile Generation : Add POCl₃ (15.0 mmol, 3.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until a pale yellow complex forms.

-

Substrate Addition : Dissolve 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (5.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the Vilsmeier reagent.

-

Formylation : Heat the reaction to 90 °C for 4 hours.

-

Validation Checkpoint 3 (Reaction Monitoring) : Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC (Hexane:EtOAc 2:1) should show a new, highly UV-active spot at Rf ~0.3.

-

Quenching & Hydrolysis : Cool the mixture to room temperature and pour it slowly over crushed ice (50 g). Neutralize carefully with saturated aqueous Na₂CO₃ until pH ~7-8. Causality: Neutralization is required to hydrolyze the iminium intermediate into the final aldehyde.

-

Extraction : Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Recrystallize from ethanol to afford pure 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Downstream Applications in Drug Development

The true value of this molecule lies in its divergent functionalization potential. The aldehyde serves as an anchor for generating water-soluble amine tails (crucial for oral bioavailability in kinase inhibitors), while the aryl bromide allows for extension of the pharmacophore into deep hydrophobic pockets via Suzuki-Miyaura coupling.

Caption: Divergent downstream functionalization pathways in medicinal chemistry.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized compound, the following spectral benchmarks must be met:

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 9.85 (s, 1H, -CHO) - Confirms successful formylation.

-

δ 8.05 (s, 1H, Pyrazole C3-H) - Confirms substitution occurred at C4, leaving C3 intact.

-

δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H) and δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H) - Classic AB spin system of the 1,4-disubstituted benzene ring.

-

δ 3.82 (s, 3H, N-CH₃) - Confirms the presence of the methyl group.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI) : Calculated for C₁₁H₁₀BrN₂O [M+H]⁺: 265.0025; Found: 265.0021 (with characteristic M+2 isotope peak at 267.0001 due to ⁷⁹Br/⁸¹Br).

-

FT-IR (ATR) : Strong, sharp absorption band at ~1675 cm⁻¹ corresponding to the conjugated aldehyde C=O stretch.

References

- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. CLOCKSS.

- National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.

- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

An In-depth Technical Guide to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications based on the established bioactivity of related pyrazole derivatives.

Core Molecular Attributes and Physicochemical Properties

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of numerous pharmaceuticals.[1][2] The presence of a bromophenyl moiety and a reactive carbaldehyde group makes this molecule a versatile building block for creating more complex chemical entities.

While a specific entry for this exact isomer is not prevalent in all major chemical databases, its molecular formula is unequivocally C₁₁H₉BrN₂O . Based on this, its key physicochemical properties can be precisely determined.

Table 1: Physicochemical Properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O | - |

| Molecular Weight | 265.11 g/mol | Calculated |

| Monoisotopic Mass | 263.98984 Da | PubChemLite[3] |

| Elemental Composition | C: 49.84%, H: 3.42%, Br: 30.14%, N: 10.57%, O: 6.03% | Calculated |

| Predicted XlogP | 1.7 | PubChemLite[3] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |

Note: The monoisotopic mass and predicted XlogP are derived from a compound with the same molecular formula.[3]

Synthesis and Purification: A Mechanistic Approach

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction .[4][5][6] This reaction is a reliable method for the formylation of electron-rich heterocyclic rings. The proposed synthetic pathway for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde leverages this established methodology.

Proposed Synthetic Pathway

The synthesis begins with the cyclocondensation of a suitable β-diketone precursor with methylhydrazine to form the pyrazole core, followed by formylation at the 4-position.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

-

To a solution of 1-(4-bromophenyl)butane-1,3-dione (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

The causality behind using a slight excess of methylhydrazine is to ensure the complete consumption of the diketone starting material.

-

Add a catalytic amount of acetic acid to facilitate the condensation reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to an ice-cooled solution of dimethylformamide (DMF, 5-10 equivalents). This exothermic reaction must be controlled to prevent degradation of the reagent.

-

To this freshly prepared reagent, add a solution of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (1 equivalent) in DMF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[6][7] The elevated temperature is necessary to drive the electrophilic substitution on the pyrazole ring.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is the crude 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization

A self-validating protocol for confirming the structure and purity of the final compound involves a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the N-methyl protons (around 3.5-4.0 ppm).

-

¹³C NMR: The carbon NMR will show a distinctive peak for the carbonyl carbon of the aldehyde (around 180-190 ppm), in addition to the signals for the aromatic and pyrazole ring carbons and the N-methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (265.11 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will confirm the presence of the aldehyde carbonyl group.

Potential Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1][2][8] The title compound, as a functionalized pyrazole, is a promising starting point for the synthesis of novel therapeutic agents.

Caption: Potential applications derived from the core scaffold.

-

Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, with celecoxib being a prominent example.[1] The aldehyde group can be readily converted into other functional groups to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: The pyrazole ring is a key component of several kinase inhibitors used in cancer therapy.[1] The title compound can serve as a template for the development of new agents targeting various signaling pathways in cancer cells.

-

Antimicrobial Properties: The introduction of a halogen atom, such as bromine, on an aromatic ring is a common strategy to enhance the antimicrobial activity of a compound.[6] The aldehyde functionality allows for the synthesis of Schiff bases and other heterocyclic derivatives with potential antibacterial and antifungal properties.

Conclusion

5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with a wide spectrum of biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule.

References

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

-

Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

-

69099-75-8 (C11H9BrN2O). PubChemLite. [Link]

-

Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

-

Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

-

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2024). EPJ Web of Conferences. [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2012). ResearchGate. [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin. [Link]

-

2,7-Dibromo-9-fluorenone. PubChem. [Link]

-

Benzo[de]isoquinoline, 11. PubChem. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Oriental Journal of Chemistry. [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Bromourea. PubChem. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2015). Indo American Journal of Pharmaceutical Research. [Link]

-

Phosgene. NIST WebBook. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

-

Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 69099-75-8 (C11H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 5. real-j.mtak.hu [real-j.mtak.hu]

- 6. jpsionline.com [jpsionline.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

Pyrazole derivatives form a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, represents a key synthetic intermediate. The aldehyde functional group serves as a versatile handle for the construction of more complex molecular architectures, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The presence of a bromophenyl moiety offers a potential site for further functionalization through cross-coupling reactions, enhancing the molecular diversity of potential drug candidates.

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. In the absence of direct experimental spectra in publicly available databases, this guide employs a predictive approach, leveraging established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel pyrazole-based compounds.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with the adopted numbering convention.

Caption: Molecular structure and atom numbering for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

Theoretical Framework: The chemical shift of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause shielding and upfield shifts. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing valuable information about the connectivity of atoms.

Experimental Protocol (General Procedure):

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. This includes setting the appropriate spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its proximity to the aromatic pyrazole ring. Aromatic aldehydes typically resonate in this downfield region.[3] |

| Pyrazole-H3 | 7.9 - 8.2 | Singlet (s) | 1H | This proton is on a carbon adjacent to two nitrogen atoms within the aromatic pyrazole ring, leading to significant deshielding. |

| Phenyl-H (ortho to pyrazole) | 7.5 - 7.7 | Doublet (d) | 2H | These protons are part of an aromatic system and are deshielded. They will appear as a doublet due to coupling with the adjacent meta-protons. |

| Phenyl-H (meta to pyrazole) | 7.3 - 7.5 | Doublet (d) | 2H | These protons are also part of the aromatic system and will be a doublet due to coupling with the ortho-protons. |

| N-Methyl-H | 3.9 - 4.2 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring, causing a downfield shift compared to a typical alkyl methyl group. |

Visualization of Predicted ¹H NMR Spectrum:

Caption: Predicted ¹H NMR spectrum showing expected chemical shifts and multiplicities.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

Theoretical Framework: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dependent on the electronic environment of the carbon atom. Carbons in electron-poor environments (e.g., carbonyls, aromatic carbons) resonate at higher chemical shifts.

Experimental Protocol (General Procedure):

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.[4]

-

Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon. A larger number of scans is typically required.

-

Data Processing: Process the data using Fourier transformation and phasing.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aldehyde C=O | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this downfield region. |

| Pyrazole C5 | 148 - 152 | This carbon is attached to two nitrogen atoms and the bromophenyl group, leading to significant deshielding. |

| Pyrazole C3 | 140 - 145 | This carbon is part of the aromatic pyrazole ring and is deshielded. |

| Phenyl C1'' | 135 - 140 | The ipso-carbon of the phenyl ring attached to the pyrazole. |

| Phenyl C (ortho to pyrazole) | 130 - 133 | Aromatic carbons. |

| Phenyl C (meta to pyrazole) | 128 - 130 | Aromatic carbons. |

| Phenyl C (para to pyrazole, with Br) | 120 - 125 | The carbon atom directly bonded to the bromine atom is shielded relative to the other phenyl carbons due to the heavy atom effect. |

| Pyrazole C4 | 115 - 120 | This carbon is attached to the aldehyde group. |

| N-Methyl C | 35 - 40 | The methyl carbon attached to the nitrogen atom. |

Visualization of Predicted ¹³C NMR Workflow:

Caption: Workflow for obtaining and interpreting a ¹³C NMR spectrum.

Part 2: Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Experimental Protocol (General Procedure for Solid Sample - KBr Pellet):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Characteristic IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3100 - 3000 | C-H stretch | Aromatic (Pyrazole and Phenyl) | Characteristic stretching vibrations for C-H bonds in aromatic systems.[5] |

| 2950 - 2850 | C-H stretch | N-Methyl | Typical stretching frequencies for C-H bonds in a methyl group. |

| 2850 - 2750 | C-H stretch | Aldehyde | A characteristic pair of weak to medium bands for the aldehyde C-H stretch. |

| 1700 - 1680 | C=O stretch | Aldehyde | A strong absorption band due to the carbonyl stretch of the aldehyde, conjugated with the pyrazole ring. |

| 1600 - 1450 | C=C and C=N stretch | Aromatic (Pyrazole and Phenyl) | Multiple bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. |

| 1100 - 1000 | C-Br stretch | Aryl Bromide | A medium to strong absorption band in the fingerprint region characteristic of the C-Br bond. |

Part 3: Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides valuable information about the molecular structure.

Experimental Protocol (General Procedure for Electron Ionization - MS):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.[6]

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to generate a molecular ion and various fragment ions.[7][8]

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern:

The molecular weight of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (C₁₁H₉BrN₂O) is 265.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak (M⁺) will appear as a characteristic doublet with a two-mass-unit separation (m/z 264 and 266).

Major Predicted Fragments:

| m/z | Proposed Fragment Ion | Formation Pathway |

| 264, 266 | [M]⁺ | Molecular ion |

| 235, 237 | [M - CHO]⁺ | Loss of the formyl radical from the molecular ion. |

| 184 | [M - Br]⁺ | Loss of the bromine radical. |

| 156 | [C₉H₇N₂]⁺ | Loss of Br and CHO. |

| 102 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 76 | [C₆H₄]⁺ | Phenyl cation after loss of bromine. |

Visualization of Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. By integrating fundamental principles of spectroscopy with data from analogous structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information is critical for researchers working on the synthesis and characterization of this and related pyrazole derivatives, facilitating unambiguous structure confirmation and paving the way for further exploration of their potential applications in drug discovery and materials science. The provided protocols and interpretations serve as a practical reference for laboratory work, ensuring scientific rigor and efficiency.

References

-

Santos, A. C., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

Ross, B. P., & Tauk, L. S. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(18), 7354-7358. Available at: [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved March 21, 2026, from [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved March 21, 2026, from [Link]

-

El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. ORCA - Cardiff University. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. ARKIVOC, 2012(1), 27-66. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. Retrieved March 21, 2026, from [Link]

-

Rider, K. B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved March 21, 2026, from [Link]

-

Patel, R. B., et al. (2012). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. Available at: [Link]

-

Kertesz, I., & Fodor, M. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 619. Available at: [Link]

-

El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Current Organic Chemistry, 15(20), 3794-3836. Available at: [Link]

-

Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved March 21, 2026, from [Link]

-

LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. Available at: [Link]

-

Santos, A. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre. Retrieved March 21, 2026, from [Link]

-

Pandhurnekar, C. P., et al. (2021). An Overview on Synthesis of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. Available at: [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Masaryk University. Retrieved March 21, 2026, from [Link]

-

Farhat, M. M., et al. (2013). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved March 21, 2026, from [Link]

-

LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

-

Deshmukh, R., & Tiwari, A. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry, 5(5), 1-10. Available at: [Link]

-

Dai, H., et al. (2012). 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl]oxime. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3122. Available at: [Link]

-

LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

-

LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

-

Visnav, S. S., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Scientific Research in Science and Technology, 9(4), 438-445. Available at: [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved March 21, 2026, from [Link]

-

ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved March 21, 2026, from [Link]

-

University of Leeds. (n.d.). 1H NMR Spectroscopy. School of Chemistry. Retrieved March 21, 2026, from [Link]

-

IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved March 21, 2026, from [Link]

-

OpenStax. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved March 21, 2026, from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017, August 2). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. EPA. Retrieved from [Link]

-

DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

-

Patel, D. R., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Heliyon, 11(6), e31639. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 21, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved March 21, 2026, from [Link]

-

Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved March 21, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 21, 2026, from [Link]

-

Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

Sources

- 1. visnav.in [visnav.in]

- 2. How To [chem.rochester.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive 1H NMR Methodological Guide

Executive Summary

In modern drug discovery, the pyrazole core serves as a privileged scaffold, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics. Specifically, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a critical synthetic intermediate. The precise structural validation of this molecule is paramount, as the regiochemistry of the pyrazole ring dictates the compound's downstream pharmacological efficacy.

This technical whitepaper provides an authoritative framework for the 1 H NMR spectroscopic analysis of this compound. By moving beyond simple signal assignment, this guide explains the underlying electronic causality driving each chemical shift and establishes a self-validating experimental protocol to ensure absolute data integrity.

Mechanistic Synthesis & Analytical Workflow

The target compound is predominantly synthesized via the Vilsmeier-Haack formylation of 5-(4-bromophenyl)-1-methyl-1H-pyrazole. The pyrazole C4 position is highly susceptible to electrophilic attack by the halomethyleniminium salt generated from Phosphorus Oxychloride (POCl 3 ) and N,N-Dimethylformamide (DMF)[1].

The logical progression from synthesis to structural validation is mapped below.

Workflow of Vilsmeier-Haack formylation and subsequent self-validating NMR quality control.

Theoretical Framework: 1 H NMR Electronic Environment

To accurately interpret the 1 H NMR spectrum, one must understand the causality behind the resonance frequencies. The chemical shifts of pyrazoles are highly dependent on substitution patterns and the resulting electron density distribution[2].

Quantitative Data Summary

The following table summarizes the expected 1 H NMR quantitative data for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde acquired in CDCl 3 at 400 MHz.

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| Aldehyde (-CHO) | 9.60 – 9.80 | Singlet (s) | N/A | 1H |

| Pyrazole C3-H | 8.00 – 8.10 | Singlet (s) | N/A | 1H |

| Aromatic C3', C5'-H | 7.55 – 7.65 | Doublet (d) | ~8.5 | 2H |

| Aromatic C2', C6'-H | 7.35 – 7.45 | Doublet (d) | ~8.5 | 2H |

| N-Methyl (-CH 3 ) | 3.80 – 3.90 | Singlet (s) | N/A | 3H |

Causality of Chemical Shifts

-

The Aldehyde Proton (~9.70 ppm): The extreme downfield shift is driven by the diamagnetic anisotropy of the carbonyl π -system combined with the strong electron-withdrawing inductive effect of the oxygen atom.

-

The Pyrazole C3-H (~8.05 ppm): This proton resonates as a sharp singlet due to the lack of adjacent vicinal protons (C4 and C5 are fully substituted). Its pronounced downfield position is a direct consequence of the anisotropic deshielding from the adjacent C4-carbonyl group, compounded by the electron-deficient nature of the formylated pyrazole ring [3].

-

The 4-Bromophenyl AA'BB' System (~7.40 & ~7.60 ppm): The para-substituted benzene ring presents a classic AA'BB' spin system (often approximated as an AB quartet). The bromine atom exerts a strong inductive (-I) pull, deshielding the ortho protons (C3', C5') to ~7.60 ppm. Conversely, the protons ortho to the pyrazole ring (C2', C6') resonate slightly upfield at ~7.40 ppm, though they remain heavily deshielded by the heterocycle's electron-withdrawing effect.

-

The N-Methyl Protons (~3.85 ppm): Shifted significantly downfield from typical aliphatic methyl groups (~0.9 ppm), this singlet's position is dictated by the electronegativity of the adjacent pyrazole N1 nitrogen atom.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (causality) to prevent systemic errors during data acquisition.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is selected for its excellent solubilizing properties for halogenated heteroaromatics. Crucially, it lacks exchangeable protons, preventing signal overlap. TMS provides an internal standard ( δ 0.00 ppm) for absolute chemical shift calibration.

Step 2: Instrument Tuning and Shimming

-

Action: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual shimming on the deuterium lock signal (CDCl 3 , 7.26 ppm).

-

Causality: Precise shimming ensures a highly homogeneous static magnetic field ( B0 ) across the active sample volume. This is critical for resolving the fine J -coupling (~8.5 Hz) of the AA'BB' aromatic spin system, which would otherwise blur into an uninterpretable multiplet.

Step 3: Pulse Sequence and Acquisition

-

Action: Set the pulse angle to 30° (zg30 sequence) with a relaxation delay ( D1 ) of 2.0 to 3.0 seconds. Acquire 16 to 32 transients.

-

Causality: A 30° pulse combined with a prolonged relaxation delay ensures that all protons—especially the potentially slower-relaxing aldehyde proton—return to full thermal equilibrium between pulses. This guarantees that the final integration values accurately reflect the true stoichiometric ratio of the molecule.

Step 4: Data Processing & System Validation Checkpoint

-

Action: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz. Perform zero-order and first-order phase correction, followed by a rigorous polynomial baseline correction.

-

Validation Checkpoint: Integrate the extreme downfield aldehyde singlet (~9.70 ppm) and set this integral to exactly 1.00 .

-

Pass Criteria: The protocol is validated only if the upfield N-methyl singlet (~3.85 ppm) integrates to 3.00 ± 0.05 and the total aromatic region integrates to 5.00 ± 0.10 (1H from C3-pyrazole + 4H from the bromophenyl ring).

-

Failure Diagnostics: Any significant deviation indicates incomplete relaxation ( D1 too short), baseline distortion, or the presence of unreacted starting material (lacking the formyl group) [4].

-

References

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).[Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.[Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate.[Link]

Sources

Mass Spectrometry of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery, the pyrazole core is a privileged scaffold, frequently utilized for its favorable physicochemical properties and target-binding versatility. 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (Chemical Formula: C₁₁H₉BrN₂O) serves as a critical synthetic intermediate and a pharmacophore model in medicinal chemistry.

As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of this molecule not merely as a data collection exercise, but as a self-validating analytical system. The presence of the bromine atom provides a built-in diagnostic tool: the characteristic 1:1 isotopic signature of ⁷⁹Br and ⁸¹Br. This guide delineates the ionization strategies, mechanistic fragmentation pathways, and a fully validated LC-HRMS/MS protocol required to unambiguously characterize this compound in complex matrices.

Physicochemical & Isotopic Profiling

The structural elucidation of halogenated compounds relies heavily on their isotopic envelopes. Bromine is unique among halogens because it exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 50.69% to 49.31% ratio[1].

The Causality of the Isotopic Doublet

When analyzing 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the intact molecular ion will present as a distinct doublet separated by exactly 1.998 Da. This 1:1 ratio acts as an internal validation mechanism: any fragment ion that retains the bromophenyl moiety will exhibit this exact doublet, whereas fragments that have lost the bromine atom will collapse into a monoisotopic singlet[2]. This binary logic allows analysts to map fragmentation cascades with absolute certainty.

Quantitative Mass Data

The following table summarizes the exact masses required for High-Resolution Mass Spectrometry (HRMS) targeting.

Table 1: Exact Mass and Isotopic Distribution

| Ion Species | Ionization Mode | Formula | Exact Mass (⁷⁹Br) | Exact Mass (⁸¹Br) | Diagnostic Ratio |

| Neutral Molecule | N/A | C₁₁H₉BrN₂O | 263.9898 Da | 265.9878 Da | 1:1 |

| Radical Cation [M]⁺ | EI (70 eV) | [C₁₁H₉BrN₂O]⁺ | 263.9898 m/z | 265.9878 m/z | 1:1 |

| Protonated[M+H]⁺ | ESI (+) | [C₁₁H₁₀BrN₂O]⁺ | 264.9971 m/z | 266.9951 m/z | 1:1 |

| Sodiated [M+Na]⁺ | ESI (+) | [C₁₁H₉BrN₂ONa]⁺ | 286.9790 m/z | 288.9770 m/z | 1:1 |

Ionization Strategies and Fragmentation Mechanics

Soft vs. Hard Ionization

The choice of ionization dictates the internal energy imparted to the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS/MS workflows. It generates the protonated species [M+H]⁺ with minimal in-source fragmentation, preserving the precursor ion for targeted Collision-Induced Dissociation (CID).

-

Electron Ionization (EI): A hard ionization technique (typically 70 eV) used in GC-MS. The high energy strips an electron to form a radical cation [M]⁺, inducing spontaneous, reproducible fragmentation highly suitable for spectral library matching[3].

Collision-Induced Dissociation (CID) Pathways

In tandem mass spectrometry (MS/MS), the [M+H]⁺ precursor is accelerated into a collision cell filled with an inert gas (e.g., Argon or Nitrogen). The conversion of kinetic energy into internal vibrational energy leads to predictable bond cleavages[4][5].

For 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the fragmentation logic follows three primary pathways:

-

Aldehyde Cleavage (Pathway A): The carbaldehyde group at the C4 position is highly labile. The initial loss of carbon monoxide (-28 Da) or a formyl radical (-29 Da) is the lowest-energy fragmentation route[6]. Because the bromine is untouched, the resulting fragment retains the 1:1 doublet.

-

Bromine Radical Loss (Pathway B): The homolytic cleavage of the C-Br bond results in the loss of a bromine radical (-78.9 Da or -80.9 Da). The resulting product ion at m/z 186.0788 is a singlet, confirming the halogen loss.

-

Pyrazole Ring Opening (Pathway C): Higher collision energies force the cleavage of the pyrazole ring, typically resulting in the neutral loss of HCN (-27 Da) or N₂ (-28 Da)[6].

CID Fragmentation Logic Tree for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Table 2: Key CID Fragment Ions and Neutral Losses

| Fragment Ion | m/z (Observed) | Neutral Loss | Isotope Pattern | Structural Inference |

| [M+H - CO]⁺ | 237.0022 / 239.0002 | 27.9949 Da | 1:1 Doublet | Loss of carbonyl oxygen; Br retained. |

| [M+H - CHO]⁺ | 236.0000 / 238.0000 | 29.0027 Da | 1:1 Doublet | Complete aldehyde cleavage. |

| [M+H - Br]⁺ | 186.0788 | 78.9183 Da | Singlet | Cleavage of the C-Br bond. |

| [M+H - CO - Br]⁺ | 158.0839 | 106.9132 Da | Singlet | Sequential loss of aldehyde and halogen. |

Experimental Protocol: LC-HRMS/MS Workflow

To ensure reproducibility and compliance with FDA/EMA bioanalytical method validation guidelines for small molecules[7][8], the following self-validating protocol is designed for the quantification and structural confirmation of the target compound in biological matrices (e.g., plasma or cell media).

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation. Causality: Acidification ensures the pyrazole nitrogen remains protonated, maximizing downstream ESI efficiency.

-

Vortex for 2 minutes at maximum speed.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an LC vial for injection.

Phase 2: UHPLC Separation

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 - 0.5 min: 5% B

-

0.5 - 3.5 min: Linear ramp to 95% B

-

3.5 - 4.5 min: Hold at 95% B (Column wash)

-

4.5 - 5.0 min: Return to 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: HRMS/MS Parameters (Orbitrap or Q-TOF)

-

Ionization Mode: Positive ESI (+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 350°C.

-

Targeted MS2 (PRM Mode): Isolate the precursor doublet (m/z 265.0 and 267.0) using a quadrupole isolation window of 3.0 m/z to ensure both isotopes are co-fragmented.

-

Collision Energy (CE): Step-collision energy at 15, 25, and 40 eV to capture both low-energy (aldehyde loss) and high-energy (ring cleavage) fragments.

Standardized LC-HRMS/MS workflow for small molecule bioanalysis.

Data Interpretation & Troubleshooting

When analyzing the resulting spectra, the primary diagnostic check is the presence of the 1:1 isotopic doublet. If a peak at m/z 265.0 is observed without its m/z 267.0 counterpart, it is an isobaric interference, not the target brominated compound. Furthermore, tracking the mass difference of exactly 21.98 Da (Na - H) can help identify sodiated adducts[M+Na]⁺ if the [M+H]⁺ signal is suppressed[9].

References

-

Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene. PubMed (NIH). Available at:[Link][2]

-

Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. ACS Publications. Available at:[Link][1]

-

Fragmentations of pyrazole derivatives. ResearchGate. Available at:[Link][6]

-

CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification. CORE. Available at:[Link][4]

-

Collision-induced dissociation. Wikipedia. Available at:[Link][5]

-

Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation. Friedrich Schiller University Jena. Available at:[Link][9]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Available at:[Link][8]

-

HREI-MSDB: Data-science ready database of high resolution electron ionization mass spectra. ChemRxiv. Available at:[Link][3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene: studies with model proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. resolian.com [resolian.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]

Application Note: Synthesis and Isolation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction and Synthetic Rationale

Pyrazole-4-carbaldehydes are highly versatile building blocks in medicinal chemistry, frequently serving as advanced intermediates for the synthesis of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. The functionalization of the pyrazole core at the C4 position is strategically critical, as this site is the most electron-rich and susceptible to electrophilic aromatic substitution (EAS).

This application note details a robust, three-step synthetic protocol for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . The strategy relies on the initial construction of the pyrazole core via an enaminone intermediate, followed by regioselective formylation using the Vilsmeier-Haack reaction[1].

Mechanistic Causality

-

Enaminone Formation: Condensation of 4-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a highly reactive enaminone. DMF-DMA acts as both the electrophilic formyl equivalent and the base, driving the equilibrium forward.

-

Pyrazole Annulation: The reaction of the enaminone with methylhydrazine (an unsymmetrical binucleophile) proceeds via a Michael addition-elimination sequence followed by cyclization. This generates a mixture of 1,3- and 1,5-regioisomers. We specifically isolate the 5-aryl isomer prior to formylation to avoid intractable mixtures downstream.

-

Vilsmeier-Haack Formylation: The Vilsmeier reagent (a chloroiminium salt) is generated in situ from phosphorus oxychloride (POCl₃) and DMF[2]. The C4 position of the 1-methyl-5-arylpyrazole is highly nucleophilic due to the resonance stabilization of the Wheland intermediate by both nitrogen atoms, ensuring exclusive C4 formylation[3].

Mandatory Visualization: Synthetic Workflow

Synthetic workflow for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack.

Experimental Protocols

Protocol A: Synthesis of (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Self-Validating Metric: The reaction transitions from a clear solution to a deep yellow/orange color, indicating extended conjugation.

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromoacetophenone (10.0 g, 50.2 mmol) and DMF-DMA (8.97 g, 10.0 mL, 75.3 mmol, 1.5 equiv).

-

Reaction: Heat the neat mixture to reflux (approx. 100 °C) for 12 hours. Monitor the complete consumption of the ketone via TLC (Hexanes/EtOAc 3:1; UV active).

-

Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct.

-

Isolation: Triturate the resulting dark oil with cold hexanes (50 mL). A yellow precipitate will form. Filter the solid, wash with cold hexanes, and dry in vacuo to afford the enaminone (Typical yield: 92%).

Protocol B: Annulation and Regioisomer Separation

Self-Validating Metric: The 5-aryl isomer elutes significantly faster on silica gel due to the steric clash between the N-methyl and the aryl group, which breaks coplanarity and reduces the dipole moment.

-

Setup: Dissolve the enaminone (10.0 g, 39.3 mmol) in absolute ethanol (100 mL).

-

Addition: Cool the solution to 0 °C. Carefully add methylhydrazine (2.17 g, 2.5 mL, 47.2 mmol, 1.2 equiv) dropwise. (Caution: Methylhydrazine is highly toxic; perform in a well-ventilated fume hood).

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 5 hours.

-

Workup: Evaporate the ethanol under reduced pressure. Dissolve the crude residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

Separation: Purify the crude mixture (approx. 1:1 ratio of isomers) via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes).

-

Fraction A (Fast eluting): 5-(4-Bromophenyl)-1-methyl-1H-pyrazole.

-

Fraction B (Slow eluting): 3-(4-Bromophenyl)-1-methyl-1H-pyrazole.

-

Protocol C: Vilsmeier-Haack Formylation

Self-Validating Metric: Proper pH control during quenching (pH 7-8) is mandatory. Acidic conditions leave the intermediate as a water-soluble iminium salt, drastically reducing the organic yield[2].

-

Vilsmeier Reagent Preparation: In an oven-dried, argon-flushed flask, add anhydrous DMF (15 mL) and cool to 0 °C in an ice-salt bath. Add POCl₃ (4.85 g, 2.95 mL, 31.6 mmol, 3.0 equiv) dropwise over 20 minutes. Maintain the internal temperature below 5 °C to prevent the thermal decomposition of the chloroiminium salt[2]. Stir for 30 minutes at 0 °C.

-

Substrate Addition: Dissolve the isolated 5-(4-bromophenyl)-1-methyl-1H-pyrazole (2.5 g, 10.5 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Formylation: Remove the ice bath and heat the reaction mixture to 90 °C for 4 hours[1]. The solution will turn dark brown.

-

Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice (100 g). Carefully add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate[2].

-

Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with LiCl solution (5% aq, 3 x 50 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize the crude solid from hot ethanol to afford pure 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as an off-white solid.

Quantitative Data & Troubleshooting

Table 1: Regioisomer Separation Profile (Silica Gel, Hexanes/EtOAc)

| Isomer | Structural Feature | Relative Polarity | Typical TLC Rf (Hex/EtOAc 3:1) |

| 1-Methyl-5-(4-bromophenyl)-1H-pyrazole | Steric clash (N-Me and Aryl); Non-planar | Lower | ~ 0.45 |

| 1-Methyl-3-(4-bromophenyl)-1H-pyrazole | Unhindered; Highly conjugated and planar | Higher | ~ 0.25 |

Table 2: Optimization and Troubleshooting of the Vilsmeier-Haack Formylation

| Parameter | Condition | Observation / Yield Impact |

| Reagent Prep Temp | > 10 °C | Exothermic runaway; Decomposition of Vilsmeier reagent; Yield < 30%[2]. |

| Reagent Prep Temp | 0 - 5 °C | Stable chloroiminium formation; Optimal electrophilicity. |

| Reaction Temp | 25 °C | Incomplete conversion; >50% starting material recovered. |

| Reaction Temp | 80 - 90 °C | Complete EAS conversion within 4 hours; Yield > 85%[1]. |

| Quenching Method | H₂O only | Slow hydrolysis of iminium intermediate; Severe emulsion formation during extraction[2]. |

| Quenching Method | Sat. NaHCO₃ (pH 7-8) | Rapid hydrolysis to aldehyde; Clean phase separation; Neutralizes generated H₃PO₄/HCl. |

References

- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles Benchchem URL

- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes ResearchGate URL

- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)

- International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS)

Sources

Application Note: Advanced Vilsmeier-Haack Methodologies for the Synthesis of Pyrazole-4-carbaldehydes

Executive Summary

Pyrazole-4-carbaldehydes are privileged pharmacophores and highly versatile building blocks in the development of pharmaceuticals, agrochemicals, and fluorescent sensors. The reactive aldehyde moiety combined with the robust pyrazole core allows for extensive downstream functionalization. For drug development professionals and synthetic chemists, the Vilsmeier-Haack (VH) reaction remains the premier, most scalable methodology for synthesizing these scaffolds.

This application note provides an authoritative, in-depth guide to the VH formylation of pyrazoles. It covers both the direct formylation of pre-existing pyrazole rings and the convergent cyclization-formylation of hydrazones, detailing the mechanistic causality, critical reaction parameters, and self-validating experimental protocols required for high-yield synthesis.

Mechanistic Rationale & Pathway Divergence

The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent), typically formed in situ by reacting a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃)[1].

Depending on the starting material, the synthesis of pyrazole-4-carbaldehydes proceeds via two distinct pathways:

-

Pathway A (Direct Formylation): Electron-rich, pre-formed pyrazoles (e.g., 1-alkyl-1H-pyrazoles or 5-chloro-1H-pyrazoles) undergo direct electrophilic aromatic substitution at the highly nucleophilic C-4 position[2].

-

Pathway B (Double Formylation & Cyclization): Hydrazones (e.g., phenylhydrazones derived from acetophenones) react with excess VH reagent. The reagent drives both the cyclization to form the pyrazole ring and the subsequent formylation at the C-4 position in a single, convergent pot[3].

Figure 1: Divergent Vilsmeier-Haack synthetic pathways for pyrazole-4-carbaldehydes.

Causality in Reagent Handling

-

Anhydrous Conditions: The reaction must be strictly anhydrous. The chloroiminium ion is highly moisture-sensitive; trace water will prematurely hydrolyze the reagent back to DMF and phosphoric acid derivatives, completely halting the formylation[3].

-

Temperature Control During Reagent Prep: The reaction between POCl₃ and DMF is highly exothermic. POCl₃ must be added dropwise at 0–5 °C to prevent the thermal decomposition of the unstable chloroiminium intermediate before the substrate is introduced[1].

Experimental Workflows & Protocols

Figure 2: Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Protocol A: Direct Formylation of Pre-formed Pyrazoles

Optimized for substrates like 1-isopropyl-1H-pyrazole or 5-chloro-1H-pyrazoles.

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, add anhydrous DMF (3.0 to 6.0 equivalents based on substrate)[1][2]. Cool the flask in an ice-salt bath to 0–5 °C.

-

Activation: Add POCl₃ (1.2 to 4.0 equivalents) dropwise with constant stirring. Maintain the temperature strictly below 10 °C. Stir for an additional 30 minutes to ensure complete chloroiminium salt formation[1].

-

Substrate Addition: Dissolve the pyrazole derivative (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the VH reagent at 0–10 °C.

-

Reaction Execution: Remove the ice bath, allow the mixture to reach room temperature, and then heat to the optimal temperature (60–80 °C for standard alkyl pyrazoles[1]; up to 120 °C for deactivated substrates like 5-chloropyrazoles[2]). Stir for 2–4 hours.

-

Quenching and Neutralization (Critical Step): Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic mixture using a saturated solution of Na₂CO₃ until the pH reaches ~7[2].

-

Causality Note: Over-basification can cause aldol condensations of the newly formed aldehyde, while under-neutralization traps the product as a water-soluble iminium intermediate, destroying extraction yields.

-

-

Isolation: Extract the aqueous layer with chloroform (3×)[2]. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: Hydrazone Cyclization-Formylation

Optimized for the convergent synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from hydrazones.

-

VH Reagent Prep: Prepare the VH reagent as described in Protocol A, utilizing at least 3.0 equivalents of POCl₃ and excess DMF to account for the double formylation requirement[3].

-

Cyclization: Add the pre-synthesized hydrazone (e.g., derived from galloyl hydrazide or phenylhydrazine)[3][4] dropwise at 0 °C.

-

Heating: Heat the reaction mixture to 80–90 °C for approximately 4 hours[3]. The elevated temperature provides the activation energy necessary for the cyclization of the intermediate prior to the final formylation step.

-

Work-up: Follow the identical ice-quench and pH ~7 neutralization procedure outlined in Protocol A.

Substrate-Specific Optimization Data

The reactivity of the pyrazole core dictates the required equivalency of the VH reagent and the optimal reaction temperature. Electron-withdrawing groups (e.g., halogens, nitro groups) deactivate the ring, necessitating harsher conditions[2].

| Substrate Type | Reagents (Equiv. Substrate : POCl₃ : DMF) | Temp (°C) | Time (h) | Avg. Yield (%) | Ref |

| 1-Alkyl-1H-pyrazole | 1.0 : 1.2 : 3.0 | 60–80 | 2–4 | 75–85 | [1] |

| 5-Chloro-1H-pyrazole | 1.0 : 4.0 : 6.0 | 120 | 1–2 | 67–85 | [2] |

| Aryl Hydrazones | 1.0 : 3.0 : Excess | 80–90 | 4 | 70–88 | [3] |

Analytical Validation & Self-Correction

To ensure the protocol acts as a self-validating system, researchers must employ the following analytical checkpoints:

-

In-Process Monitoring (TLC): Monitor the reaction progress using Thin Layer Chromatography (typically 3:7 EtOAc:Hexane). The complete disappearance of the starting material spot indicates the endpoint[2].

-

FT-IR Validation: Post-purification, the success of the formylation is immediately verifiable via FT-IR. Look for the appearance of a strong, sharp carbonyl (C=O) stretching band at 1670–1690 cm⁻¹ , characteristic of pyrazole-4-carbaldehydes[4].

-

¹H-NMR Confirmation: The definitive proof of C-4 formylation is the appearance of a distinct aldehydic proton singlet far downfield at δ 9.8–10.0 ppm [3][4]. Additionally, the pyrazole C-5 proton will shift downfield due to the electron-withdrawing effect of the newly installed formyl group.

References

-

Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. 1

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. 2

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. 4

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. 5

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. 3

Sources

Application Note: Vilsmeier-Haack Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.

Scientific Rationale & Regiochemical Strategy

Pyrazole-4-carbaldehydes are highly privileged scaffolds in drug discovery, serving as critical intermediates for the synthesis of kinase inhibitors, anti-inflammatory agents, and complex poly-functionalized heterocycles.